![molecular formula C10H19NO4 B3324229 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol CAS No. 1816939-47-5](/img/structure/B3324229.png)
2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Descripción general
Descripción
The compound “2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol” is also known as (3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol . It has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate is reacted with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours . In the second stage, L-Tartaric acid is added and the reaction is carried out at 10 - 50°C for 3 hours .Molecular Structure Analysis
The compound has a complex structure with several stereocenters . The InChI string for the compound is InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6-,7+/m1/s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 173.10519334 g/mol . The topological polar surface area of the compound is 64.7 Ų .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Research has focused on green and efficient synthesis methods for related compounds. For example, one study presents a one-pot three-component green synthesis of novel dihydrophthalazine-1,4-diones, which emphasizes the importance of environmentally friendly synthesis methods that could potentially be applied to similar compounds (Suman et al., 2017).
Molecular Diversity and Reactivity
Another study explores the molecular diversity arising from three-component reactions involving compounds with similar structural motifs, which could hint at the versatility and reactivity of such compounds in synthesizing a wide range of heterocyclic structures (Bharti & Parvin, 2015).
Antimicrobial and Antibacterial Activities
Some related compounds have been synthesized and evaluated for their antimicrobial and antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Vinoth, Vadivel, & Lalitha, 2021).
Synthesis and Characterization
Extensive work has been done on the synthesis and characterization of compounds with similar structures, providing insights into their chemical properties and potential functionalities. For instance, the synthesis and crystal structure studies of a malononitrile derivative highlight the importance of structural analysis in understanding the properties of such compounds (Guo, Wu, & Li, 2014).
Novel Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds using related structures as precursors or intermediates indicates the potential for these compounds to serve as building blocks in the development of new materials or pharmaceuticals (Majumdar & Samanta, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYMPICYAOQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)
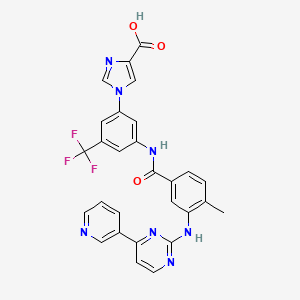
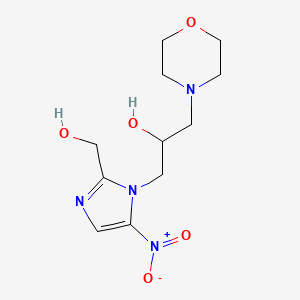
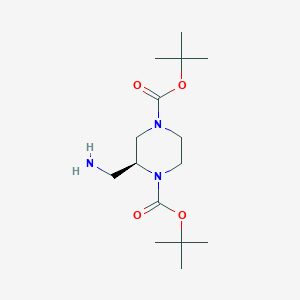
![tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B3324182.png)
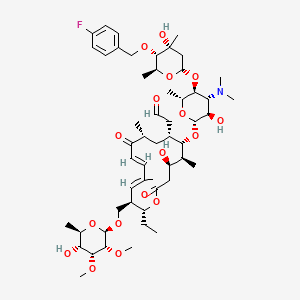
![1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose](/img/structure/B3324194.png)
![5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B3324201.png)
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)
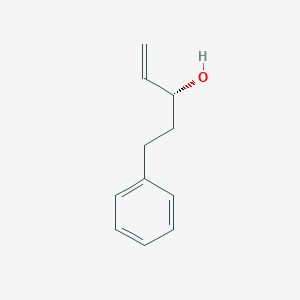


![(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B3324243.png)
![Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3324251.png)
